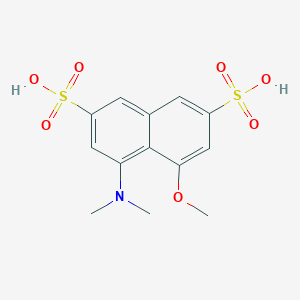
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of dimethylamino and methoxy functional groups attached to a naphthalene ring, along with two sulfonic acid groups. It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 4-(Dimethylamino)-5-methoxynaphthalene. The process begins with the nitration of naphthalene, followed by reduction to form the corresponding amine. Subsequent methylation and sulfonation steps yield the final product. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonating agents are employed under controlled acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in the study of biological systems, including enzyme assays and cellular imaging.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of advanced materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The dimethylamino and methoxy groups contribute to its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 1,8-Naphthalimide derivatives
Comparison
Compared to similar compounds, 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid exhibits unique properties due to the presence of both dimethylamino and methoxy groups on the naphthalene ring. This combination enhances its fluorescence and binding capabilities, making it particularly useful in applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
144790-59-0 |
|---|---|
Fórmula molecular |
C13H15NO7S2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C13H15NO7S2/c1-14(2)11-6-9(22(15,16)17)4-8-5-10(23(18,19)20)7-12(21-3)13(8)11/h4-7H,1-3H3,(H,15,16,17)(H,18,19,20) |
Clave InChI |
ADJYTVQMBCYWFQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2OC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


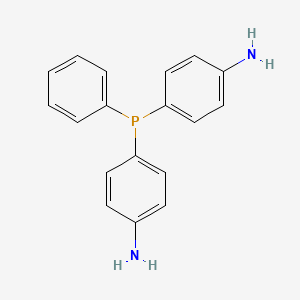
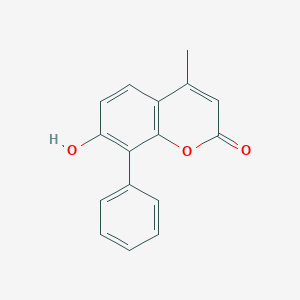
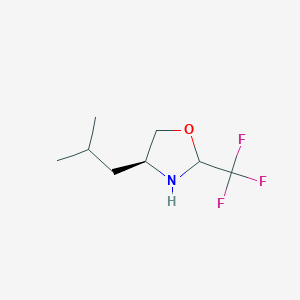
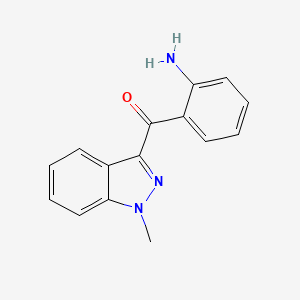
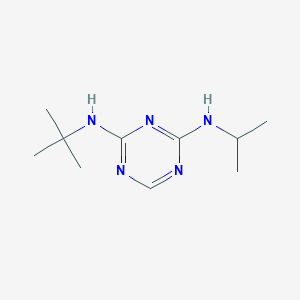
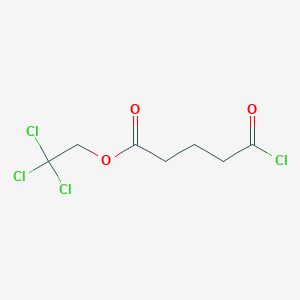
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
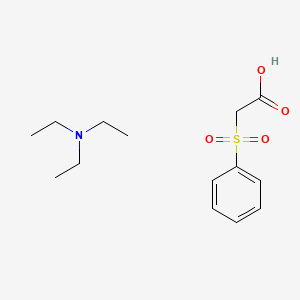
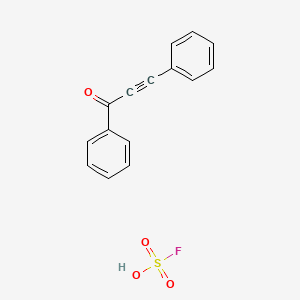
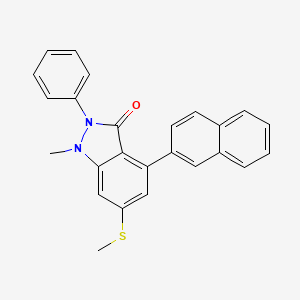
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
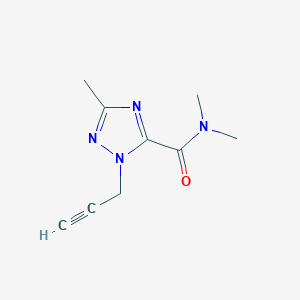
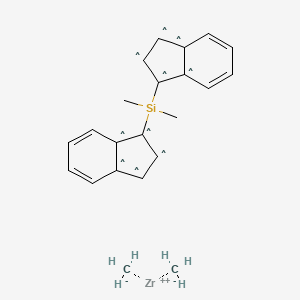
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
